In Vitro ACE/NEP Inhibitory Potency and Selectivity Ratio Differentiates Gemopatrilat from Omapatrilat and Ilepatril
Gemopatrilat demonstrates a distinct ACE/NEP inhibitory profile compared to the most clinically advanced vasopeptidase inhibitor omapatrilat and the more selective ilepatril. Gemopatrilat inhibits ACE with an IC50 of 12 nM and NEP with an IC50 of 63 nM, yielding an ACE/NEP potency ratio of approximately 0.19 (NEP/ACE ratio ≈5.3) . In contrast, omapatrilat exhibits near-equipotent inhibition of both enzymes (Ki 0.64 nM ACE, 0.45 nM NEP; ratio ≈1.4) , while ilepatril displays extreme ACE selectivity (IC50 0.053 nM ACE, 5.0 nM NEP; ratio ≈94) . The divergent selectivity profiles directly impact the relative contribution of renin‑angiotensin system blockade versus natriuretic peptide potentiation in vivo [1].
| Evidence Dimension | ACE and NEP inhibitory potency (in vitro) |
|---|---|
| Target Compound Data | ACE IC50 = 12 nM; NEP IC50 = 63 nM |
| Comparator Or Baseline | Omapatrilat: Ki 0.64 nM (ACE), 0.45 nM (NEP); Ilepatril: IC50 0.053 nM (ACE), 5.0 nM (NEP) |
| Quantified Difference | Gemopatrilat NEP/ACE ratio ≈5.3 vs. omapatrilat ≈1.4 vs. ilepatril ≈94 |
| Conditions | Human recombinant enzymes or isolated tissue preparations (standard radioligand displacement assays) |
Why This Matters
The distinct ACE/NEP selectivity ratio determines the balance of hemodynamic effects and may influence the risk of angioedema or hypotension, making gemopatrilat a unique tool for probing dual enzyme inhibition in cardiovascular research.
- [1] Hubner RA, Kubota E, Casley DJ, et al. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor gemopatrilat. J Hypertens. 2001;19(5):941-946. View Source
